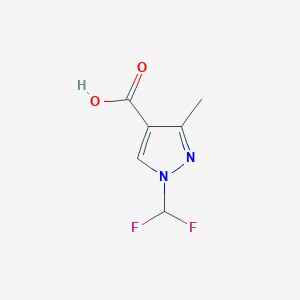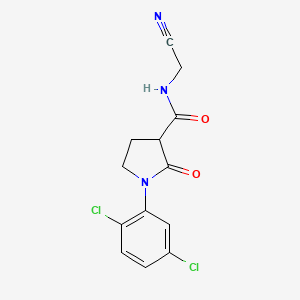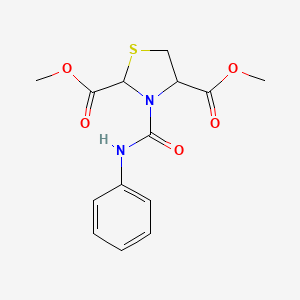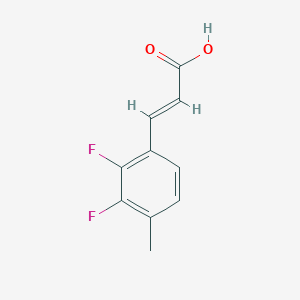
1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-Phenyl-N'-[1-[3-(1-aryl-4-piperazinyl)propan-2-ol]]ureas involves a multi-step process starting from 3-phenylcarbamoyl-5-[(1-aryl-4-piperazinyl)methyl]-2-iminooxazolidines. These intermediates are then converted into the corresponding 2-oxazolidinones, which are further reacted to produce the final urea compounds. The synthesis route is designed to introduce the piperazine moiety, which is a crucial structural component for the pharmacological activity of these compounds. The prepared compounds were evaluated for their potential antiallergic and analgesic activities, indicating the importance of the synthesis process in generating bioactive molecules .
Molecular Structure Analysis
The molecular structure of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives is characterized by the presence of a phenyl group attached to the urea moiety, which is further linked to a thiadiazole ring substituted with a pyrimidinyl group. This structural arrangement is crucial for the biological activity of these compounds. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiadiazole and pyrimidinyl rings can significantly influence the potency of these molecules against chronic myeloid leukemia (CML) cell lines .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these urea derivatives are carefully designed to ensure the introduction of functional groups that are essential for the desired biological activity. The reactions are optimized to yield compounds with potent anti-CML activity, as demonstrated by the cellular assays. The synthesis process includes the formation of key intermediates, such as oxazolidinones, which are then transformed into the final urea derivatives. The chemical reactions are also tailored to minimize cellular toxicity, which is a critical aspect of developing therapeutic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized urea derivatives are influenced by their molecular structures. The presence of the piperazine and pyrimidinyl groups contributes to the solubility and stability of these compounds. The SAR analysis indicates that certain structural modifications can enhance the biological activity while reducing cellular toxicity. For instance, compound 7 from the second study exhibited low cellular toxicity and high potency against the K562 cell line, which is indicative of favorable physical and chemical properties for a therapeutic agent. The compound's ability to induce apoptosis in CML cells and affect the PI3K/Akt signaling pathway further underscores the importance of its molecular design .
科学的研究の応用
Antibacterial and Antimicrobial Activity
Research indicates that derivatives of the compound have been synthesized for potential use as antibacterial agents. For instance, novel heterocyclic compounds containing a sulfonamido moiety, which share structural similarities with the queried compound, have been developed and evaluated for their antibacterial efficacy. These compounds were found to exhibit high antibacterial activities, highlighting their potential as therapeutic agents against bacterial infections (Azab, Youssef, & El‐Bordany, 2013). Similarly, sulfonamide and carbamate derivatives of imatinib intermediate, incorporating elements similar to the queried compound, have shown antimicrobial properties, further supporting the potential use of these chemical structures in combating microbial infections (Chandrasekhar et al., 2018).
Anticancer Activity
A series of derivatives structurally related to the queried compound have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. These studies have identified compounds that exhibit significant anticancer properties, suggesting the potential application of these chemical structures in cancer therapy (Mallesha et al., 2012).
Antioxidant Activity
Compounds synthesized from the base structure of the queried chemical have been evaluated for their antioxidant activity. These studies have discovered compounds with promising antioxidant properties, which are crucial for combating oxidative stress-related diseases (George et al., 2010).
Environmental and Agricultural Applications
Research has also extended to the environmental and agricultural sectors, where derivatives of the queried compound have been investigated for their efficacy in degrading agricultural chemicals, such as herbicides, thereby reducing environmental pollution and enhancing agricultural sustainability. Specifically, studies on the microbial degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger, have shown promising results, suggesting potential applications in bioremediation (Sharma, Banerjee, & Choudhury, 2012).
Enzyme Inhibition
Compounds with structural similarities to the queried chemical have been designed and evaluated for their inhibitory effects on specific enzymes, indicating potential applications in the treatment of various diseases by modulating enzymatic activity. For example, piperazinyl-ureido sulfamates have been investigated as steroid sulfatase inhibitors, demonstrating the potential for therapeutic applications in oncology (Moi et al., 2019).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds with sulfonyl piperazine structures have been found to bind to the colchicine binding site of tubulin .
Mode of Action
It can be inferred from related compounds that it may interact with its target through the sulfonyl piperazine moiety
Biochemical Pathways
If the compound does indeed target tubulin, it could potentially affect cell division and other microtubule-dependent processes .
Pharmacokinetics
Similar compounds have been used in cell-based assays, suggesting that they can be absorbed and distributed within cells
Result of Action
If it does indeed target tubulin, it could potentially disrupt microtubule dynamics and affect cell division .
生化学分析
Biochemical Properties
The biochemical properties of 1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea are not fully understood yet. Compounds with similar structures have been shown to interact with enzymes such as acetylcholinesterase . These interactions can influence various biochemical reactions, potentially altering the activity of the enzyme and impacting the overall biochemical pathway .
Cellular Effects
The cellular effects of this compound are currently under investigation. Some related compounds have shown antiproliferative activity against human cancer cell lines , suggesting that this compound may also have potential effects on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet known. It’s plausible that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression, similar to other compounds in its class .
特性
IUPAC Name |
1-phenyl-3-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3S/c24-17(21-15-5-2-1-3-6-15)20-9-14-27(25,26)23-12-10-22(11-13-23)16-18-7-4-8-19-16/h1-8H,9-14H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIKGJNMGPXIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(8-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B3010638.png)


![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3010645.png)
![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylpropyl)butanamide](/img/structure/B3010646.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B3010649.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010651.png)
![3-Methyl-N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3010652.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B3010655.png)
![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3010656.png)

![1-(4-chlorophenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B3010658.png)
